Curcumenolactone B
Description
Curcumenolactone B is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton fused with a lactone ring. These compounds are frequently isolated from plants in the Curcuma genus and are known for their anti-inflammatory, anticancer, and antimicrobial properties . Sesquiterpene lactones typically exert biological effects via alkylation of thiol groups in proteins, modulating pathways like NF-κB and MAPK .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4aR,5R,5aS,6aR)-3,5a-dimethyl-5-(3-oxobutyl)-4a,5,6,6a-tetrahydro-4H-cyclopropa[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h11-13H,4-7H2,1-3H3/t11-,12-,13-,15+/m1/s1 |
InChI Key |
LWEBVMKVDYHHRS-BHPKHCPMSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@H]([C@@]3(C[C@H]2OC1=O)C)CCC(=O)C |
Canonical SMILES |
CC1=C2CC3C(C3(CC2OC1=O)C)CCC(=O)C |
Synonyms |
curcumenolactone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Curcumenolactone B belongs to a broader family of sesquiterpene lactones. Data is derived from , which catalogs structurally related compounds.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Price (20 mg) |
|---|---|---|---|---|---|
| Britannilactone | 33620-72-3 | C₁₅H₂₂O₄ | 266.3 | Base lactone core, no acetyl groups | $318 |
| 1-O-Acetyl britannilactone | 681457-46-5 | C₁₇H₂₄O₅ | 266.34 | Single acetyl group at O-1 position | $338 |
| 1,6-O,O-Diacetylbritannilactone | 1286694-67-4 | C₁₉H₂₆O₆ | 392.48* | Acetylation at O-1 and O-6 positions | Inquiry |
| Dibritannilactone B | 1829580-18-8 | C₃₄H₄₆O₉ | 598.72 | Dimeric structure with complex substitutions | Inquiry |
| Carabrone | 1748-81-8 | C₁₅H₂₀O₃ | 248.32 | Cyclic ketone, unsaturated lactone | N/A |
*Molecular weight discrepancy noted in (likely typographical; theoretical MW for C₁₉H₂₆O₆ is ~362.4).
Key Findings:
Structural Complexity: this compound’s core likely resembles Britannilactone (C₁₅H₂₂O₄), a monocyclic sesquiterpene lactone. Acetylation, as seen in 1-O-Acetyl britannilactone, increases lipophilicity and may enhance membrane permeability, a critical factor in drug bioavailability . Dibritannilactone B (C₃₄H₄₆O₉) represents a dimeric derivative, suggesting this compound could form similar conjugates to modulate biological activity or stability.
Functional Implications: Acetylation: Derivatives like 1-O-Acetyl britannilactone and 1,6-O,O-Diacetylbritannilactone demonstrate how esterification at hydroxyl groups can alter solubility and metabolic resistance. This is a common strategy in prodrug design .
Biological Activity: While explicit data on this compound is absent, analogs like Xanthatin (CAS#26791-73-1) and Carabrone (CAS#1748-81-8) exhibit anticancer activity via ROS induction and apoptosis. Structural similarities suggest this compound may share these pathways .
Cost and Accessibility :
- Britannilactone derivatives are commercially available at premium prices (e.g., $318–$338/20 mg), reflecting their utility in high-value drug discovery workflows .
Q & A
Q. How can researchers design interdisciplinary studies to explore this compound’s potential in combination therapies?
- Methodological Answer : Use factorial design experiments to test synergies with standard anti-inflammatory drugs (e.g., dexamethasone). Apply Chou-Talalay models for combination index (CI) calculations. Include pharmacokinetic studies (e.g., plasma half-life) and toxicity screens (MTT/hemolysis assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
